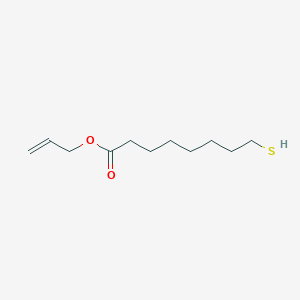![molecular formula C41H60IN3 B12579000 1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide CAS No. 475671-98-8](/img/structure/B12579000.png)
1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Métodos De Preparación
The synthesis of 1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide typically involves multiple steps, including the formation of the pyridinium core and the subsequent attachment of the butyl and dibutylamino phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Análisis De Reacciones Químicas
1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and materials science In chemistry, it is used as a reagent for various organic synthesis reactionsIn materials science, it is studied for its photoluminescent properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mecanismo De Acción
The mechanism of action of 1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide can be compared with other similar compounds, such as 2,6-bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N-vinylpyrrolidone) and 4,6-bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of butyl and dibutylamino phenyl groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
475671-98-8 |
|---|---|
Fórmula molecular |
C41H60IN3 |
Peso molecular |
721.8 g/mol |
Nombre IUPAC |
N,N-dibutyl-4-[2-[1-butyl-6-[2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-2-yl]ethenyl]aniline;iodide |
InChI |
InChI=1S/C41H60N3.HI/c1-6-11-31-42(32-12-7-2)38-25-19-36(20-26-38)23-29-40-17-16-18-41(44(40)35-15-10-5)30-24-37-21-27-39(28-22-37)43(33-13-8-3)34-14-9-4;/h16-30H,6-15,31-35H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
RSHJXNSRBNOMQB-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N(CCCC)CCCC)C=CC3=CC=C(C=C3)N(CCCC)CCCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)
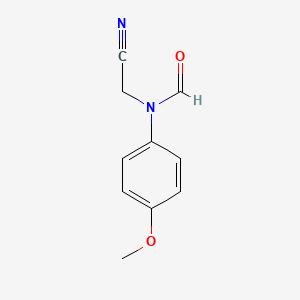
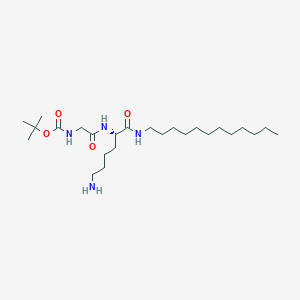
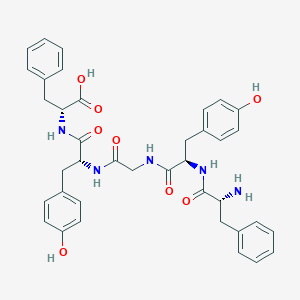
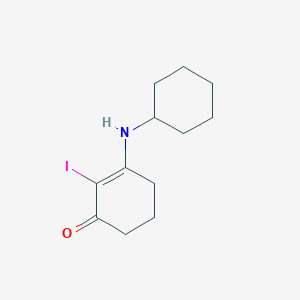


![2-chloro-4-fluoro-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12578980.png)


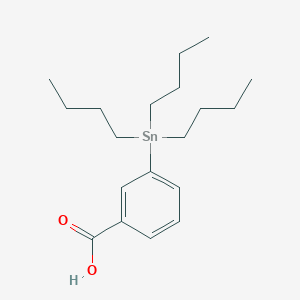
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
